Dermaseptin-S13 is derived from the skin of Phyllomedusa species frogs, which are known for their rich secretion of bioactive peptides. The initial isolation and characterization of dermaseptins were conducted in the early 1990s, with significant contributions from researchers who identified their amino acid sequences and biological activities through various chromatographic techniques.
Dermaseptin-S13 belongs to the class of antimicrobial peptides (AMPs), which are characterized by their ability to disrupt microbial membranes. These peptides are generally cationic and amphipathic, allowing them to interact effectively with lipid bilayers found in bacterial, fungal, and viral membranes.
The synthesis of dermaseptin-S13 can be performed using solid-phase peptide synthesis techniques. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The peptide is synthesized in a stepwise manner, allowing for precise control over the sequence and structure.
Dermaseptin-S13 exhibits an α-helical conformation in hydrophobic environments, which is typical for many antimicrobial peptides. This structural feature is crucial for its interaction with lipid membranes.
Dermaseptin-S13 undergoes various interactions with microbial membranes, leading to membrane disruption. The mechanism involves:
The effectiveness of dermaseptin-S13 against different pathogens can vary based on factors such as concentration, pH, and lipid composition of the target membrane.
The mechanism by which dermaseptin-S13 exerts its antimicrobial effects involves several steps:
Research indicates that dermaseptin-S13 retains activity against both Gram-positive and Gram-negative bacteria as well as fungi, demonstrating its broad-spectrum antimicrobial properties.
Dermaseptin-S13 has potential applications in various fields:
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7